![molecular formula C16H14FN3O3S2 B2978122 N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886956-09-8](/img/structure/B2978122.png)
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as the halo group at the 7 and 8 positions, play a crucial role in the activity of these compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels on pancreatic endocrine tissue and vascular smooth muscle tissue .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to inhibit insulin release from rat pancreatic b cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, potassium cyanide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 6-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl sulfanyl derivatives
Uniqueness
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to its specific substitution pattern and the presence of the fluorine atom, which can enhance its pharmacological properties and stability .
Biological Activity
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
Molecular Structure
- IUPAC Name : N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- Molecular Formula : C23H23FN4O6S2
- Molecular Weight : 534.6 g/mol
Structural Features
The compound features a benzothiadiazine core with a fluoro substituent and a sulfanyl group linked to an acetamide moiety. This unique structure contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that specific structural modifications enhance this activity. For instance, the introduction of heteroatoms at certain positions led to compounds with potent anticonvulsant effects in animal models. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin .
Antimicrobial and Antiparasitic Effects
Compounds similar to N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide have shown antimicrobial properties against various pathogens. The benzothiadiazine scaffold is known for its broad-spectrum activity against bacteria and protozoa.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that certain concentrations could inhibit cell proliferation significantly, suggesting potential as an anticancer agent.
Study 1: Anticonvulsant Efficacy
A study involving the synthesis of various derivatives of N-benzyl-2-acetamidoacetamides found that specific modifications led to enhanced anticonvulsant activity. The most effective compound exhibited an ED50 value of 4.5 mg/kg in mice, indicating strong potential for further development .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiadiazine derivatives. The study reported that compounds with similar structural features demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as protozoan parasites.
Synthesis Methods
The synthesis of N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves:
- Starting Materials : Benzylamine and 7-fluoro-benzothiadiazine.
- Reaction Conditions : The reaction is conducted under inert conditions with moderate heating.
- Purification : Final products are purified using chromatography techniques.
Properties
IUPAC Name |
N-benzyl-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-12-6-7-13-14(8-12)25(22,23)20-16(19-13)24-10-15(21)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORXVGOZANRCMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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